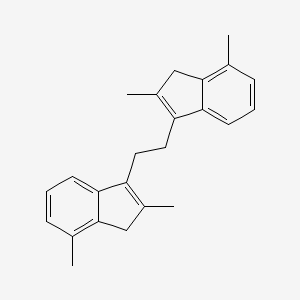
3,3'-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two indene units connected by an ethane-1,2-diyl bridge, with methyl groups at the 2 and 7 positions of each indene unit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethyl-1H-indene.
Formation of the Ethane-1,2-diyl Bridge: The two indene units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction, often using a suitable catalyst and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and reaction time to maximize the yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen or alkyl groups.
Aplicaciones Científicas De Investigación
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A compound with a similar structure but different functional groups and properties.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar ethane-1,2-diyl bridge but different ring systems.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is unique due to its specific indene structure and the presence of methyl groups at the 2 and 7 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
161138-51-8 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-[2-(2,4-dimethyl-3H-inden-1-yl)ethyl]-2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-7-5-9-21-19(17(3)13-23(15)21)11-12-20-18(4)14-24-16(2)8-6-10-22(20)24/h5-10H,11-14H2,1-4H3 |
Clave InChI |
UQHOKNGETXAUCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC(=C2C1)C)CCC3=C(CC4=C(C=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
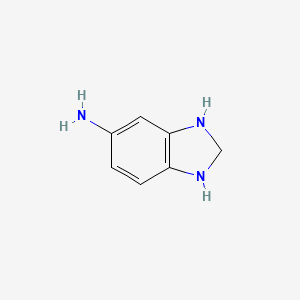
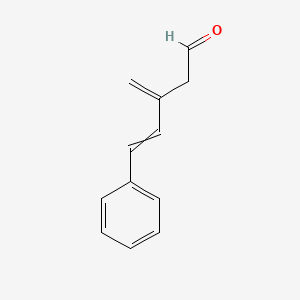
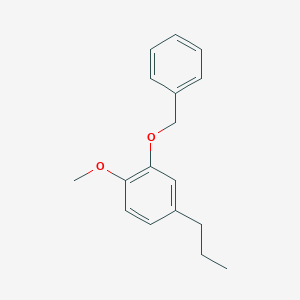


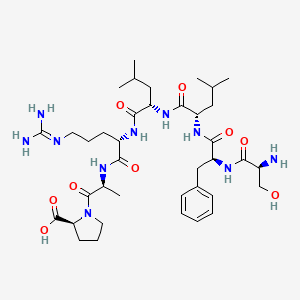
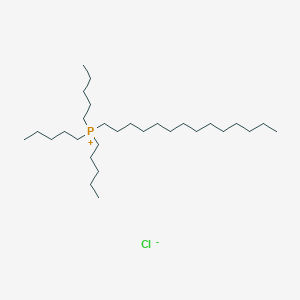

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
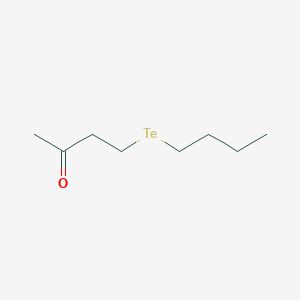
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

